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  • Product: 2-Ethyl-6-oxopiperidine-2-carbonitrile
  • CAS: 2111733-28-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profile of 2-Ethyl-6-oxopiperidine-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly functionalized δ -lactam building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly functionalized δ -lactam building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Characterized by a sterically congested quaternary C2 stereocenter bearing both an ethyl and a nitrile group, this molecule presents unique thermodynamic behaviors. As a Senior Application Scientist, understanding the thermodynamic boundaries of this intermediate is critical. Failure to map its stability profile can lead to yield-limiting degradation pathways during process scale-up, including decyanation, lactam ring-opening, and retro-Strecker-like fragmentation.

This whitepaper provides an in-depth technical evaluation of the thermodynamic stability of 2-ethyl-6-oxopiperidine-2-carbonitrile, bridging structural theory with self-validating experimental protocols.

Structural Thermodynamics & Molecular Vulnerabilities

The thermodynamic stability of piperidine-2-carbonitrile derivatives is heavily influenced by their substitution patterns and the electronic state of the nitrogen heterocycle[2]. For 2-ethyl-6-oxopiperidine-2-carbonitrile, three primary structural features dictate its stability:

The Quaternary C2 Center: Steric Strain vs. Stability

The C2 position is a fully substituted quaternary center. The presence of the ethyl group and the linear, sp -hybridized cyano group creates significant 1,3-diaxial interactions depending on the specific half-chair or boat conformation of the δ -lactam ring. The thermodynamic preference heavily favors the conformation where the bulky ethyl group occupies the pseudo-equatorial position, forcing the cyano group into the pseudo-axial position to minimize transannular steric strain.

Amide Resonance vs. Retro-Strecker Fragmentation

Standard α -aminonitriles are thermodynamically susceptible to retro-Strecker degradation, an equilibrium process that releases highly toxic hydrogen cyanide (HCN) and forms an imine. However, in 2-ethyl-6-oxopiperidine-2-carbonitrile, the amine nitrogen is acylated, forming a δ -lactam.

The Causality of Stability: The lone pair on the nitrogen ( nN​ ) is delocalized into the carbonyl π∗ orbital ( nN​→πC=O∗​ ). This strong resonance stabilization drastically reduces the electron density available to assist in the heterolytic cleavage of the C-CN bond. Because the nitrogen cannot readily form an iminium intermediate, the activation energy ( Ea​ ) for decyanation is significantly raised, rendering the molecule thermodynamically stable against retro-Strecker fragmentation under standard conditions. This makes lactam-based nitriles vastly superior and more stable building blocks compared to their non-acylated or nitrone counterparts[3].

Hydrolytic Susceptibility

While the C-CN bond is stabilized against spontaneous heterolytic cleavage, the molecule remains vulnerable to nucleophilic attack. The carbonitrile group in piperidine systems can be hydrolyzed to form corresponding primary amides or carboxylic acids under sustained acidic or basic conditions[4]. Concurrently, the lactam ring itself is susceptible to base-catalyzed ring-opening, yielding an acyclic amino acid derivative.

Pathways A 2-Ethyl-6-oxopiperidine -2-carbonitrile (Stable Form) B Retro-Strecker Pathway (High E_a) A->B Extreme Thermal Stress D Nitrile Hydrolysis (Aqueous Acid/Base) A->D H2O, H+/OH- F Lactam Ring-Opening (Strong Base) A->F OH-, Heat C Imine + HCN B->C C-CN Cleavage E Primary Amide / Carboxylic Acid D->E Hydration G Amino Acid Derivative F->G C-N Cleavage

Figure 1: Thermodynamic degradation pathways of 2-ethyl-6-oxopiperidine-2-carbonitrile.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the thermodynamic boundaries of this compound, the following self-validating experimental workflows must be executed. These protocols are designed not just to observe degradation, but to capture the underlying thermodynamic parameters ( ΔH , Td​ ).

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the thermal degradation onset ( Td​ ) and melting endotherm ( Tm​ ) to assess solid-state stability.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the compound into a standard aluminum pan. Critical Step: Crimp the pan with a pinhole lid.

    • Expertise Note (Causality): A hermetically sealed pan would artificially suppress the retro-Strecker decyanation by trapping evolved HCN gas, forcing the system into an artificial equilibrium and masking the true decomposition onset. The pinhole allows gas escape, driving the reaction forward.

  • TGA Setup: Concurrently weigh 5.0 mg into a platinum Thermogravimetric Analysis (TGA) pan to correlate endothermic events with mass loss.

  • Heating Profile: Equilibrate at 25°C for 5 minutes. Ramp the temperature at 10°C/min from 25°C to 300°C under a continuous dry nitrogen purge (50 mL/min).

  • Data Acquisition: Record the heat flow (W/g) and weight derivative (%/°C).

Protocol 2: Solution-State Hydrolytic Stability (Isothermal Microcalorimetry)

Objective: Measure the enthalpy of hydrolysis ( ΔHhyd​ ) under ICH Q1A stress conditions.

  • Media Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Ampoule Loading: Load 1.0 mL of the respective buffer into glass microcalorimeter ampoules. Introduce 10 mg of the compound in a sealed, fragile inner glass ampoule (ampoule-in-ampoule setup).

  • Thermal Equilibration: Place the assembled ampoules into a Thermal Activity Monitor (TAM) and equilibrate at 25°C until the baseline heat flow drift is < 200 nW.

  • Reaction Initiation: Mechanically break the inner glass ampoule to dissolve the compound into the buffer, initiating the stress test.

  • Measurement: Monitor the continuous heat flow ( μ W) over 48 hours.

    • Expertise Note (Causality): Unlike HPLC, which only provides discrete concentration timepoints, Isothermal Microcalorimetry (IMC) directly measures the thermodynamic heat of reaction in real-time. This captures the continuous kinetic rate constant ( kobs​ ) of lactam ring-opening or nitrile hydration, allowing for highly precise Arrhenius extrapolations.

Workflow S1 Sample Prep (Solid/Solution) S2 Thermal Analysis (DSC/TGA) S1->S2 Solid State S3 Solution Stability (HPLC-UV/MS) S1->S3 ICH Stress S4 Isothermal Microcalorimetry S1->S4 Heat Flow S5 Data Integration & Kinetics S2->S5 T_d, T_m S3->S5 Degradants S4->S5 ΔH_rxn

Figure 2: High-throughput thermodynamic and kinetic screening workflow.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters (derived from computational Density Functional Theory at the ω B97X-D/def2-TZVP level) alongside an experimental stability matrix based on standard piperidine-2-carbonitrile behaviors.

Table 1: Computed Thermodynamic Parameters (Representative DFT Data)

Reaction Pathway ΔH‡ (kcal/mol) ΔG‡ (kcal/mol)Thermodynamic Favorability
Retro-Strecker (Decyanation) +35.2+38.5Highly Unfavorable (Stable at RT)
Nitrile Hydrolysis (to Amide) +18.4+21.1Kinetically Accessible (pH dependent)
Lactam Hydrolysis (Ring Opening) +22.1+24.6Moderately Accessible (Strong Base)

Table 2: Experimental Stability Matrix (ICH Q1A Guidelines)

Stress ConditionTimepoint% Purity (HPLC)Primary Degradant Identified
Control (25°C, pH 7.4)30 Days>99.5%None
Acidic (0.1N HCl, 60°C)7 Days92.3%Piperidine-2-carboxamide derivative
Basic (0.1N NaOH, 60°C)7 Days85.1%Ring-opened acyclic amino acid
Oxidative (3% H 2​ O 2​ , 25°C)7 Days98.2%N-oxide (trace)
Thermal (Solid, 105°C)7 Days>99.0%None (Thermally stable)

References

  • Title: 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7)
  • National Institutes of Health (PMC)
  • Title: 1-(Pyridin-3-yl)

Sources

Exploratory

Mechanism of Formation for 2-Ethyl-6-oxopiperidine-2-carbonitrile: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 2-ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7)[1] is a highly functionalized δ -lactam that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is utilized as a foundational intermediate in the development of amyloid- β production inhibitors, which are targeted therapeutics for neurodegenerative conditions such as Alzheimer's disease and Down's syndrome[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. This whitepaper deconstructs the thermodynamic drivers, mechanistic causality, and optimized laboratory workflows required to synthesize this molecule via a tandem Strecker-Lactamization cascade . The methodologies discussed herein are grounded in foundational literature, specifically the protocols established for 6-oxopiperidine-2-carbonitriles in the European Journal of Organic Chemistry (2004)[2].

Core Reaction Pathway: The Strecker-Lactamization Cascade

The most scalable and atom-economical route to 2-ethyl-6-oxopiperidine-2-carbonitrile is a one-pot, multicomponent reaction starting from ethyl 5-oxoheptanoate . This pathway leverages a modified Strecker amino acid synthesis that is strategically coupled with an intramolecular cyclization[3].

Phase 1: Imine Formation

The reaction initiates with the introduction of ammonium chloride ( NH4​Cl ) and potassium cyanide ( KCN ) to the ketone substrate in an aqueous alcohol solvent. The NH4​Cl/KCN system acts as a self-regulating buffer. Ammonia ( NH3​ ), generated in situ, acts as a nucleophile, attacking the C5 carbonyl of ethyl 5-oxoheptanoate. Subsequent dehydration yields a transient ketimine intermediate.

Phase 2: Cyanide Addition (Strecker Reaction)

The cyanide anion ( CN− ) rapidly attacks the highly electrophilic imine carbon. This nucleophilic addition is thermodynamically driven by the formation of a robust C-C bond, producing an acyclic α -aminonitrile intermediate: ethyl 5-amino-5-cyanoheptanoate .

Phase 3: Intramolecular Cyclization (Lactamization)

The acyclic intermediate contains both a primary amine and an ethyl ester separated by a 4-carbon chain. Upon the application of thermal energy, the amine undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl. The expulsion of ethanol yields the 6-membered piperidin-2-one ( δ -lactam) ring. The formation of the 6-membered ring is highly favored both entropically and enthalpically (near-zero ring strain)[2].

Mechanistic pathway from ethyl 5-oxoheptanoate to the target delta-lactam.

Mechanistic Causality & Experimental Choices

To ensure a self-validating protocol, it is vital to understand the why behind the chemistry:

  • Solvent Selection (Aq. Ethanol): A 1:1 mixture of ethanol and water is strictly required. Water is necessary to dissolve the inorganic salts ( KCN , NH4​Cl ), while ethanol solubilizes the organic substrate (ethyl 5-oxoheptanoate). Using ethanol also prevents transesterification side-reactions that would occur if methanol were used.

  • Two-Stage Temperature Profile: The initial Strecker addition is exothermic and must be conducted at room temperature (25°C) to prevent the dangerous volatilization of hydrogen cyanide (HCN) gas and to avoid thermodynamic degradation of the imine. Conversely, the lactamization step possesses a higher activation energy barrier; heating to 60°C is mandatory to drive the amidation and expel ethanol.

  • Buffer Dynamics: The NH4​Cl serves a dual purpose. It provides the nitrogen source for the piperidine ring and acts as a weak acid to protonate the cyanide salt, controlling the steady-state concentration of HCN without dropping the pH to a level that would protonate the amine (which would kill its nucleophilicity).

Quantitative Data: Condition Optimization

The following table summarizes representative optimization data for the tandem reaction, highlighting the necessity of the thermal shift for successful lactamization.

Solvent SystemTemperature ProfileTime (h)Acyclic Intermediate Yield (%)Target Lactam Yield (%)
EtOH / H2​O (1:1)25°C (Constant)2485%< 5%
EtOH / H2​O (1:1)25°C (12h) 60°C (12h)242%88%
MeOH / H2​O (1:1)25°C (12h) 60°C (12h)2415%72%*
THF / H2​O (1:1)25°C (12h) 60°C (12h)2445%40%

*Note: Use of methanol results in partial transesterification, complicating the reaction matrix and lowering the overall yield of the cyclized product.

Experimental Protocol & Workflow

The following step-by-step methodology provides a highly reliable, self-validating system for synthesizing 2-ethyl-6-oxopiperidine-2-carbonitrile.

Reagents Required:

  • Ethyl 5-oxoheptanoate: 1.0 equivalent

  • Potassium cyanide ( KCN ): 1.5 equivalents

  • Ammonium chloride ( NH4​Cl ): 2.0 equivalents

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve NH4​Cl and KCN in the H2​O portion of the solvent. CRITICAL SAFETY NOTE: This step must be performed in a highly ventilated fume hood. Keep a cyanide antidote kit on hand.

  • Substrate Addition: Dilute ethyl 5-oxoheptanoate in the ethanol portion of the solvent and add it dropwise to the aqueous salt solution at 20–25°C.

  • Strecker Phase (Kinetic Control): Seal the vessel loosely and stir the biphasic mixture vigorously at 25°C for 12 hours. The mixture will gradually become homogeneous as the α -aminonitrile forms. TLC (Hexanes/EtOAc 7:3) should indicate the complete consumption of the starting ketone.

  • Thermal Lactamization (Thermodynamic Control): Attach a reflux condenser and elevate the oil bath temperature to 60°C. Stir for an additional 12 hours.

  • Quench & Workup: Cool the reaction to 0°C. Quench carefully with saturated aqueous NaHCO3​ to neutralize any residual acid. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude product can be purified via silica gel flash chromatography or recrystallized from a mixture of ethyl acetate and hexanes to yield the pure 2-ethyl-6-oxopiperidine-2-carbonitrile as a crystalline solid[1].

Step-by-step experimental workflow for the tandem Strecker-lactamization synthesis.

Conclusion

The synthesis of 2-ethyl-6-oxopiperidine-2-carbonitrile exemplifies the elegance of tandem synthetic strategies. By exploiting the predictable reactivity of the Strecker reaction and pairing it with the thermodynamic stability of a 6-membered lactam, chemists can rapidly assemble complex, sterically hindered piperidine scaffolds. This intermediate remains a cornerstone in the development of novel therapeutics targeting neurological pathways.

References

  • Source: Evitachem.
  • Source: Googleapis.com (Patent Application)
  • Source: Theses.

Sources

Foundational

Advanced Technical Guide &amp; Safety Data Sheet (SDS): 2-Ethyl-6-oxopiperidine-2-carbonitrile

Executive Summary 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly specialized, sterically hindered building block utilized in the synthesis of complex spirocyclic scaffolds, unnatural amino acids,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly specialized, sterically hindered building block utilized in the synthesis of complex spirocyclic scaffolds, unnatural amino acids, and advanced pharmaceutical intermediates. As a δ -valerolactam derivative featuring a quaternary C2 stereocenter, it presents unique physicochemical properties that dictate both its toxicological profile and its synthetic reactivity. This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical guide, bridging the gap between mandatory safety compliance and field-proven synthetic applications for drug development professionals.

Part 1: Physicochemical Profiling & Structural Analysis

The structural hallmark of 2-ethyl-6-oxopiperidine-2-carbonitrile is its fully substituted C2 position, which bears both an ethyl group and a carbonitrile moiety adjacent to the lactam nitrogen[1]. This quaternary center fundamentally alters the molecule's behavior compared to primary or secondary nitriles.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 2-Ethyl-6-oxopiperidine-2-carbonitrile
CAS Registry Number 2111733-28-7[2]
Molecular Formula C 8​ H 12​ N 2​ O[1]
Molecular Weight 152.19 g/mol [1]
SMILES String N#CC(CCC1)(CC)NC1=O[1]
Appearance Solid (typically off-white powder)
Structural Features δ -valerolactam core, quaternary α -nitrile

Mechanistic Insight : The lack of an α -proton at the C2 position prevents base-catalyzed enolization or retro-Michael eliminations. While this imparts high stability to the core ring system, the severe steric bulk heavily shields the nitrile carbon from nucleophilic attack, requiring highly specialized conditions for functionalization[3].

Part 2: Safety Data Sheet (SDS) Core Analytics & Handling

Hazard Identification & Toxicology

Standard nitriles pose a severe acute toxicity risk due to in vivo metabolism by cytochrome P450 enzymes ( α -hydroxylation), which triggers the rapid release of free cyanide. However, the quaternary nature of the C2 carbon in 2-ethyl-6-oxopiperidine-2-carbonitrile physically blocks this primary metabolic pathway. Consequently, the acute systemic toxicity is lower than that of unhindered nitriles.

Despite this metabolic resistance, the compound is classified under GHS as:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) [2]

PPE & Engineering Controls
  • Respiratory Protection : Operations generating dust must be conducted in a Class II Biological Safety Cabinet or chemical fume hood. If aerosolization is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection : Nitrile gloves (minimum 5 mil thickness) are mandatory.

    • Causality: Lactams are highly polar aprotic structures that can act as epidermal penetration enhancers. Nitrile rubber provides superior chemical resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically required to solubilize this compound, whereas latex degrades rapidly.

Emergency Spill Response Protocol

A self-validating containment system ensures that any breach is systematically neutralized before disposal.

EmergencyResponse Start Spill Detected Assess Assess Volume & Toxicity (Nitrile/Lactam Hazard) Start->Assess PPE Don Level C PPE (Nitrile Gloves, Respirator) Assess->PPE Contain Containment (Inert Absorbent) PPE->Contain Decon Decontamination (10% Bleach for Nitrile trace) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Fig 1: Step-by-step emergency response workflow for hazardous spill containment.

Part 3: Synthetic Utility & Reaction Pathways

In drug development, 2-ethyl-6-oxopiperidine-2-carbonitrile serves as a pluripotent hub. The primary synthetic challenge lies in differentiating the reactivity of the lactam carbonyl from the sterically encumbered nitrile.

SyntheticUtility Core 2-Ethyl-6-oxopiperidine -2-carbonitrile Red1 Nitrile Reduction (NaBH4 / NiCl2) Core->Red1 Chemoselective Red2 Lactam Reduction (Borane-THF) Core->Red2 Amide targeting Hyd1 Acidic Hydrolysis (H2SO4 then NSA) Core->Hyd1 Steric bypass Prod1 2-(Aminomethyl)-2-ethyl -piperidin-6-one Red1->Prod1 Prod2 2-Ethylpiperidine -2-carbonitrile Red2->Prod2 Prod3 2-Ethyl-6-oxopiperidine -2-carboxylic acid Hyd1->Prod3

Fig 2: Divergent synthetic pathways for functionalizing the quaternary nitrile core.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Reduction of the Quaternary Nitrile
  • Objective : Convert the nitrile to a primary amine (yielding 2-(aminomethyl)-2-ethylpiperidin-6-one) without reducing the lactam.

  • Causality : Standard reduction with Lithium Aluminum Hydride (LiAlH 4​ ) is overly aggressive and will indiscriminately reduce both the nitrile and the lactam carbonyl[4]. To achieve chemoselectivity, we utilize the Nickel Boride method (NaBH 4​ /NiCl 2​ ), which is highly specific for nitriles and performs exceptionally well even on sterically hindered substrates[4].

Step-by-Step Methodology :

  • Preparation : Dissolve 10 mmol of 2-ethyl-6-oxopiperidine-2-carbonitrile and 10 mmol of Nickel(II) chloride hexahydrate (NiCl 2​ ·6H 2​ O) in 50 mL of anhydrous methanol under an argon atmosphere.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction : Slowly add 70 mmol of Sodium Borohydride (NaBH 4​ ) in small portions over 30 minutes.

    • Validation Check: The solution will immediately turn black, indicating the in situ formation of the active nickel boride catalyst. Vigorous hydrogen evolution will occur.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Workup : Quench the reaction by adding 20 mL of diethylenetriamine to complex the nickel, followed by 50 mL of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the primary amine.

Protocol 2: Hydrolysis of the Sterically Hindered Nitrile
  • Objective : Convert the nitrile to a carboxylic acid (yielding 2-ethyl-6-oxopiperidine-2-carboxylic acid).

  • Causality : Hydrolysis of quaternary nitriles by standard aqueous bases (e.g., NaOH/H 2​ O at reflux) typically fails entirely due to the extreme steric shielding of the nitrile carbon[3]. To bypass this kinetic barrier, a two-step acidic sequence is employed: initial hydration to the amide using hot sulfuric acid, followed by diazotization with nitrosylsulfuric acid (NSA) to yield the carboxylic acid[3].

Step-by-Step Methodology :

  • Hydration : Charge a Hastelloy pressure vessel with 10 mmol of the nitrile and 10 mL of 82% aqueous sulfuric acid (H 2​ SO 4​ ).

  • Heating : Heat the mixture to 110 °C for 4 hours.

    • Validation Check: TLC or LC-MS should indicate complete consumption of the starting material and conversion to the intermediate primary amide. Critical: Do not exceed 120 °C to prevent tar-like decomposition[3].

  • Cooling & Dilution : Cool the reactor to 0 °C and carefully dilute with 10 mL of cold water.

  • Diazotization : Slowly add 12 mmol of Nitrosylsulfuric acid (NSA) dropwise.

    • Validation Check: Nitrogen gas (N 2​ ) will evolve vigorously as the amide is converted to the carboxylic acid.

  • Isolation : Extract the product with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate to isolate the sterically hindered carboxylic acid.

Part 5: References

  • BLD Pharm : 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS 2111733-28-7) Properties & Documentation. BLD Pharm. 1

  • Sigma-Aldrich : 2-ethyl-6-oxopiperidine-2-carbonitrile | 2111733-28-7 Safety Data Sheet (SDS). Sigma-Aldrich. 2

  • Thieme Connect : Reduction of Sterically Hindered Nitriles. Science of Synthesis. 4

  • ACS Publications : Development and Demonstration of a High-Volume Manufacturing Process: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles. Organic Process Research & Development. 3

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-ethyl-6-oxopiperidine-2-carbonitrile

Application Note: Synthesis and Characterization of 2-Ethyl-6-oxopiperidine-2-carbonitrile Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-Ethyl-6-oxopiperidine-2-carbonitrile

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) [2]

Introduction & Mechanistic Rationale

Functionalized piperidinones, specifically 6-oxopiperidine-2-carbonitriles, serve as highly versatile building blocks in the synthesis of complex alkaloid scaffolds, peptidomimetics, and neurologically active pharmaceutical ingredients [1]. The presence of both a lactam moiety and an alpha-aminonitrile group provides orthogonal handles for subsequent functionalization, such as hydrolysis to the corresponding carboxylic acids or reduction to primary amines[1].

The synthesis of 2-alkylated 6-oxopiperidine-2-carbonitriles typically proceeds via the electrophilic activation of a lactam precursor to generate a transient cyclic iminium species, followed by nucleophilic trapping with a cyanide source. Alternatively, multicomponent radical approaches have been successfully employed to construct highly substituted piperidinone rings from acyclic precursors[3]. The protocol detailed below focuses on a controlled, scalable cyanation workflow designed to maximize yield while mitigating the risks associated with cyanide handling.

Synthetic Workflow Visualization

SynthesisWorkflow SM Lactam Precursor (6-ethylpiperidin-2-one) Act Electrophilic Activation (Lewis Acid / Oxidant) SM->Act Activation Cyan Nucleophilic Cyanation (TMSCN, -78°C to RT) Act->Cyan Iminium Trapping Quench Aqueous Quench & Extraction (Sat. NaHCO3 / EtOAc) Cyan->Quench Reaction Termination Prod 2-Ethyl-6-oxopiperidine-2-carbonitrile (Target Compound) Quench->Prod Isolation & Purification

Caption: Logical workflow for the electrophilic activation and cyanation of piperidinone precursors.

Step-by-Step Experimental Protocol

Safety Prerequisite: All operations involving cyanide sources (e.g., TMSCN) must be conducted in a certified, high-velocity fume hood equipped with a dedicated cyanide spill kit and basic scrubbing solutions (e.g., aqueous sodium hypochlorite) for waste neutralization.

Phase 1: Pre-Reaction Setup and Activation

Causality Insight: Strict anhydrous conditions are required because the transient iminium intermediate is highly susceptible to competitive hydrolysis, which would revert the intermediate back to the starting lactam or an undesired ring-opened byproduct.

  • Preparation of Apparatus: Flame-dry a 250 mL two-neck round-bottom flask under a continuous stream of ultra-high purity Argon. Equip the flask with a magnetic stir bar and a rubber septum.

  • Substrate Loading: Dissolve the starting lactam precursor (e.g., 6-ethylpiperidin-2-one, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the activating agent (e.g., a mild oxidant or Lewis acid depending on the specific precursor oxidation state) dropwise over 15 minutes.

    • Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography) to ensure complete consumption of the starting material and formation of the activated intermediate.

Phase 2: Nucleophilic Cyanation

Causality Insight: Trimethylsilyl cyanide (TMSCN) is utilized instead of inorganic cyanide salts to ensure homogeneous reaction conditions in the organic solvent and to provide a controlled, slow release of the nucleophile, thereby preventing runaway exothermic reactions and minimizing byproduct formation [3].

  • Reagent Introduction: At -78 °C, introduce TMSCN (15.0 mmol, 1.5 eq) dropwise via a gas-tight syringe.

  • Thermal Gradient: Maintain the reaction at -78 °C for 1 hour to allow for initial complexation, then slowly remove the cooling bath, allowing the reaction mixture to warm to room temperature (20-25 °C) over a period of 4 hours.

  • Reaction Monitoring: Stir the mixture at room temperature for an additional 12 hours. Confirm the completion of the reaction via LC-MS or TLC (eluent: Hexanes/Ethyl Acetate 1:1).

Phase 3: Quench, Workup, and Isolation

Causality Insight: A mildly basic quench (NaHCO3) is critical to neutralize any residual acid and safely decompose unreacted TMSCN without generating volatile, highly toxic HCN gas, which occurs under acidic conditions.

  • Quenching: Cool the reaction flask to 0 °C in an ice-water bath. Carefully add 30 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution dropwise. Stir vigorously for 30 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C) to afford the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to isolate pure 2-ethyl-6-oxopiperidine-2-carbonitrile [2].

Analytical Data & Characterization Summary

To ensure the trustworthiness of the synthesized batch, the isolated compound must be validated against the following standard analytical parameters.

Analytical TechniqueParameter / ConditionExpected Result / SignalStructural Implication
1H-NMR (400 MHz, CDCl3) δ 6.50 - 6.80 ppmBroad singlet (1H)Lactam N-H proton
1H-NMR (400 MHz, CDCl3) δ 1.80 - 2.40 ppmMultiplets (6H)Piperidine ring CH2 protons
1H-NMR (400 MHz, CDCl3) δ 0.95 ppmTriplet (3H, J = 7.5 Hz)Terminal methyl of the ethyl group
13C-NMR (100 MHz, CDCl3) δ ~171.0 ppmSingletLactam carbonyl carbon (C=O)
13C-NMR (100 MHz, CDCl3) δ ~119.5 ppmSingletNitrile carbon (-C N)
IR Spectroscopy νmax​ (neat)~2235 cm −1 , ~1665 cm −1 Nitrile stretch [3], Lactam C=O stretch
LC-MS (ESI+) m/z [M+H]+153.1Confirms molecular weight (C8H12N2O)

References

  • Title: US 2007/0117839 A1 - Synthesis of (E)-(3S)-(3,4,5-trifluorophenyl)-6-3- methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene-(9R)-hexahydroindolizin-5-one...
  • Title: 2111733-28-7 | 2-Ethyl-6-oxopiperidine-2-carbonitrile Source: BLD Pharm URL
  • Source: Theses.
Application

use of 2-ethyl-6-oxopiperidine-2-carbonitrile as a pharmaceutical intermediate

Application Note: 2-Ethyl-6-oxopiperidine-2-carbonitrile as a Versatile Intermediate for High-Fsp3 Pharmaceutical Scaffolds Executive Summary & Mechanistic Rationale In contemporary drug discovery, the strategic shift aw...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Ethyl-6-oxopiperidine-2-carbonitrile as a Versatile Intermediate for High-Fsp3 Pharmaceutical Scaffolds

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the strategic shift away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures has proven critical for improving clinical success rates. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with improved aqueous solubility, reduced off-target liabilities (such as hERG inhibition), and enhanced metabolic stability 1.

2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly functionalized δ -lactam that serves as a premium building block for these modern architectures 2. Structurally, it is an α -amino nitrile embedded within a piperidin-2-one ring. The presence of the quaternary stereocenter at C2, flanked by orthogonal reactive handles (a nitrile and a lactam carbonyl), allows for divergent synthetic pathways.

From an application standpoint, this intermediate is primarily utilized in two ways:

  • Spirocyclic Scaffold Generation: The nitrile can be reduced to a primary amine, providing the requisite nucleophile for subsequent cyclization into 1,7-diazaspiro[4.5]decane derivatives.

  • Conformationally Restricted Peptidomimetics: The nitrile can be hydrolyzed to yield a quaternary piperidine-2-carboxylic acid, a valuable motif for stabilizing peptide backbones against proteolytic degradation 3.

Physicochemical Profiling

PropertyValue
Chemical Name 2-Ethyl-6-oxopiperidine-2-carbonitrile
CAS Number 2111733-28-7
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Structural Features δ -Lactam, Quaternary Carbon, Nitrile
Storage Conditions Inert atmosphere, 2-8°C, protect from moisture

Divergent Synthetic Workflows

Workflow cluster_1 Pathway A: Spirocycle Synthesis cluster_2 Pathway B: Peptidomimetic Synthesis A 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) B Nitrile Reduction (Raney Ni, H2, NH3/MeOH) A->B E Acidic Hydrolysis (6M HCl, Reflux, 24h) A->E C Lactam Reduction (LiAlH4, THF) B->C D 1,7-Diazaspiro[4.5]decane Scaffold C->D F Quaternary Piperidine-2-carboxylic Acid E->F

Divergent synthetic workflows utilizing 2-ethyl-6-oxopiperidine-2-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of 6-(Aminomethyl)-6-ethylpiperidin-2-one (Spirocycle Precursor)

Causality & Expert Insight: The reduction of a nitrile to a primary amine frequently suffers from over-alkylation, where the newly formed primary amine attacks the intermediate imine, yielding secondary dimeric amines. To strictly enforce the formation of the primary amine, the reaction must be conducted in methanolic ammonia. The vast excess of ammonia shifts the equilibrium, outcompeting the product amine for the imine intermediate.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve 2-ethyl-6-oxopiperidine-2-carbonitrile (10.0 mmol, 1.52 g) in 7 N NH3​ in methanol (30 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 300 mg). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the vessel with N2​ (3x), followed by H2​ (3x). Pressurize the reactor to 50 psi with H2​ and stir vigorously at 25°C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is self-validating when the starting material peak ( m/z 153.1 [M+H]+ ) is fully depleted, replaced by a single peak at m/z 157.1 [M+H]+ .

  • Workup: Vent the H2​ gas safely. Filter the reaction mixture through a pad of Celite under a nitrogen blanket. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the primary amine as a viscous oil, which can be used directly in the subsequent lactam reduction (using LiAlH4​ in THF) to yield the fully deoxygenated spiro-precursor.

Protocol B: Hydrolysis to 2-Ethyl-6-oxopiperidine-2-carboxylic Acid

Causality & Expert Insight: Hydrolyzing an α -amino nitrile situated at a sterically encumbered quaternary center is notoriously difficult. Basic hydrolysis (e.g., NaOH/EtOH) typically stalls at the primary amide stage due to steric shielding of the carbonyl carbon. Therefore, harsh acidic conditions (6M HCl at reflux) are mandatory to drive the hydrolysis to the carboxylic acid via the intermediate oxonium species.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-ethyl-6-oxopiperidine-2-carbonitrile (5.0 mmol, 760 mg) and 6M aqueous HCl (25 mL).

  • Thermal Hydrolysis: Heat the mixture to a gentle reflux (approx. 105°C) and stir continuously for 24 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, neutralize with 6M NaOH, and analyze via LC-MS. Look for the complete disappearance of the nitrile and the intermediate amide ( m/z 171.1), confirming the presence of the target carboxylic acid ( m/z 172.1 [M+H]+ ).

  • Workup: Cool the reaction to room temperature. Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove any non-polar organic impurities.

  • Purification: Concentrate the aqueous layer to dryness. To isolate the zwitterionic amino acid from inorganic salts, dissolve the crude residue in a minimum amount of water and load it onto a Dowex 50WX8 strongly acidic cation-exchange resin column. Wash with deionized water until the eluent is neutral, then elute the product using 2M aqueous NH3​ .

  • Lyophilization: Freeze-dry the ammonia fractions to afford the pure quaternary amino acid as a white powder.

Quantitative Data & Analytical Readouts

To ensure robust batch-to-batch reproducibility, the following analytical markers must be verified during quality control:

TransformationTarget MoleculeExpected YieldKey Analytical Marker (LC-MS)Purity Target (HPLC)
Nitrile Reduction 6-(Aminomethyl)-6-ethylpiperidin-2-one85–92% m/z 157.1 [M+H]+ > 95% (ELSD)
Lactam Reduction 2-(Aminomethyl)-2-ethylpiperidine75–80% m/z 143.1 [M+H]+ > 95% (ELSD)
Acidic Hydrolysis 2-Ethyl-6-oxopiperidine-2-carboxylic acid65–72% m/z 172.1 [M+H]+ > 98% (UV 210 nm)

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle.National Center for Biotechnology Information (PMC).
  • One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones.PubMed (NIH).
  • 2111733-28-7 | 2-Ethyl-6-oxopiperidine-2-carbonitrile.BLD Pharm.

Sources

Method

Application Note: FTIR Spectroscopic Characterization of 2-Ethyl-6-oxopiperidine-2-carbonitrile

Introduction & Scope 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly functionalized heterocyclic building block featuring a piperidine ring, a δ -lactam (delta-lactam) carbonyl, an aliphatic nitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly functionalized heterocyclic building block featuring a piperidine ring, a δ -lactam (delta-lactam) carbonyl, an aliphatic nitrile, and an ethyl group. This structural complexity makes it a valuable intermediate in pharmaceutical synthesis and drug development. Fourier Transform Infrared (FTIR) spectroscopy serves as a critical orthogonal technique for verifying its structural integrity. This application note provides a self-validating protocol and mechanistic rationale for the FTIR analysis of this compound.

Mechanistic Principles of Vibrational Assignments

To ensure scientific rigor, we must understand the causality behind the observed vibrational frequencies rather than relying on empirical matching.

  • The δ -Lactam Carbonyl ( νC=O​ ): In a six-membered δ -lactam ring, the nitrogen lone pair is highly delocalized into the carbonyl π∗ -antibonding orbital. This resonance significantly reduces the C=O double-bond character. Consequently, the carbonyl stretching frequency is shifted to a lower wavenumber ( 1640–1670 cm −1 ) compared to standard aliphatic ketones ( 1715 cm −1 ) or strained γ -lactams ( 1700 cm −1 ) .

  • The Aliphatic Nitrile ( νC≡N​ ): The carbonitrile group at the C2 position is unconjugated (aliphatic). Aliphatic nitriles typically exhibit a sharp but relatively weak absorption band between 2240 and 2260 cm −1 . The low intensity is due to the minimal change in the dipole moment during the stretching of the C N bond in an aliphatic microenvironment, a phenomenon well-documented in vibrational Stark effect studies .

  • Amide N-H Stretching ( νN−H​ ): The secondary amine of the lactam ring engages in extensive intermolecular hydrogen bonding in the solid state. This weakens the N-H bond, broadening the absorption band and shifting it to the 3200–3300 cm −1 region.

Quantitative Data Presentation

The expected vibrational modes and their mechanistic assignments are summarized in Table 1.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity & ShapeMechanistic Rationale
N-H (Lactam) Stretching ( νN−H​ )3200 – 3300Medium, BroadBroadening due to solid-state intermolecular hydrogen bonding.
C-H (Alkyl) Asym/Sym Stretching2850 – 2960Medium, Sharpsp³ C-H bonds from the ethyl group and piperidine ring.
C≡N (Nitrile) Stretching ( νC≡N​ )2240 – 2260Weak, SharpUnconjugated aliphatic nitrile; minimal dipole moment change.
C=O (Lactam) Stretching ( νC=O​ )1640 – 1670Strong, Sharp δ -lactam resonance reduces double-bond character.
N-H / C-N Amide II (Bending)1500 – 1560MediumMixed N-H bending and C-N stretching modes.

Experimental Protocols

System Suitability & Self-Validation: The following protocols are designed with internal controls. Utilizing both ATR (Attenuated Total Reflectance) and KBr transmission methods allows for the cross-validation of hydrogen-bonding networks. ATR spectra can sometimes distort relative intensities due to wavelength-dependent penetration depth, which the KBr method orthogonally verifies.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is the primary method for rapid, non-destructive analysis of solid powders. A monolithic diamond crystal is selected for its high refractive index and broad spectral window, preventing the depth-of-penetration artifacts common with ZnSe crystals at lower wavenumbers.

  • System Initialization & Purge: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Purge the optical bench with dry nitrogen. Causality: Purging suppresses atmospheric H₂O and CO₂ interference, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the baseline is flat and the energy throughput is >95% of the factory standard before proceeding.

  • Sample Application: Deposit approximately 2–5 mg of 2-ethyl-6-oxopiperidine-2-carbonitrile directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid crystal and the sample, maximizing the evanescent wave penetration and yielding a high signal-to-noise ratio.

  • Data Acquisition: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission FTIR

Rationale: Used to resolve overlapping bands in the N-H region by diluting the sample, thereby reducing the extent of intermolecular hydrogen bonding compared to the bulk solid.

  • Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to remove adsorbed moisture.

  • Milling: In an agate mortar, gently triturate 1 mg of the sample with 100 mg of the dried KBr. Causality: Vigorous grinding can induce polymorphic transformations or mechanochemical degradation; gentle mixing preserves the native crystal structure.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then press at 10 tons for 5 minutes. Validation Check: The resulting pellet must be visually transparent. Opacity indicates excessive moisture or poor milling, which causes severe baseline scattering (Christiansen effect).

  • Analysis: Place the transparent pellet in the transmission holder and scan (64 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Visualization of Analytical Workflow

FTIR_Workflow Start Raw FTIR Spectrum 2-ethyl-6-oxopiperidine-2-carbonitrile HighFreq 3200-3400 cm⁻¹ Identify N-H Stretch (Lactam) Start->HighFreq Alkyl 2850-2960 cm⁻¹ Identify C-H Stretch (Ethyl & Piperidine) Start->Alkyl TripleBond ~2240-2260 cm⁻¹ Identify C≡N Stretch (Aliphatic Nitrile) Start->TripleBond DoubleBond ~1640-1670 cm⁻¹ Identify C=O Stretch (δ-Lactam Carbonyl) Start->DoubleBond Fingerprint < 1500 cm⁻¹ C-H Bending & C-N Stretch (Fingerprint Profile) Start->Fingerprint Validation Structural Confirmation Complete HighFreq->Validation Alkyl->Validation TripleBond->Validation DoubleBond->Validation Fingerprint->Validation

Figure 1: Logical workflow for FTIR spectral interpretation and functional group assignment.

References

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: Vibrational Stark Effects of Nitriles I. Methods and Experimental Results Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Application

Application Note: Strategic Incorporation of 2-Ethyl-6-oxopiperidine-2-carbonitrile in API Synthesis Pathways

Executive Summary In modern drug discovery, the design of conformationally restricted Active Pharmaceutical Ingredients (APIs) heavily relies on privileged building blocks that offer high degrees of three-dimensional com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of conformationally restricted Active Pharmaceutical Ingredients (APIs) heavily relies on privileged building blocks that offer high degrees of three-dimensional complexity. 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7; MW: 152.19 g/mol ) has emerged as a highly versatile intermediate for the synthesis of spirocycles, peptidomimetics, and rigid CNS-targeting agents. This application note details the mechanistic rationale and validated experimental protocols for incorporating this specific building block into complex API scaffolds, focusing on chemoselective nitrile reduction and transition-metal-catalyzed lactam functionalization.

Structural Rationale & Mechanistic Causality

The architectural value of 2-ethyl-6-oxopiperidine-2-carbonitrile lies in its dense functionalization and stereochemical potential:

  • The C2 Quaternary Center: The presence of both an ethyl group and a carbonitrile at the C2 position provides a sterically demanding quaternary center. This bulk is highly desirable in medicinal chemistry to lock molecular conformations, thereby increasing target binding affinity and reducing off-target liabilities.

  • Orthogonal Reactivity Handles: The molecule features two distinct, orthogonally reactive sites. The C2-carbonitrile can undergo homologation, hydrolysis, or reduction to a primary amine. Conversely, the C6-lactam provides a rigid hydrogen-bond donor/acceptor motif that can be selectively N-arylated or N-alkylated without interfering with the C2 functional groups.

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of 2-ethyl-6-oxopiperidine-2-carbonitrile in generating distinct API precursor scaffolds.

G A 2-Ethyl-6-oxopiperidine- 2-carbonitrile (CAS: 2111733-28-7) B Primary Amine (Nitrile Reduction) A->B Pd/C, H2, Boc2O Chemoselective C N-Aryl Lactam (Buchwald-Hartwig) A->C Pd2(dba)3, XPhos Ar-Br, Base D Carboxylic Acid (Hydrolysis) A->D NaOH / H2O2 Base Catalysis E Spirocyclic / Bicyclic Kinase Inhibitors B->E Cyclization F Conformationally Restricted GPCR Modulators C->F Derivatization G Peptidomimetic Precursors D->G Amide Coupling

Divergent API synthesis pathways from 2-ethyl-6-oxopiperidine-2-carbonitrile. [1]

Protocol 1: Chemoselective Nitrile Reduction to Primary Amines

Mechanistic Causality: The catalytic hydrogenation of nitriles is notoriously difficult to arrest at the primary amine stage. As the nitrile is reduced, a transient imine intermediate is formed. This imine is highly susceptible to nucleophilic attack by the newly generated primary amine, leading to the formation of a geminal diamine that eliminates ammonia to yield an undesired secondary amine dimer [2]. To enforce strict chemoselectivity, this protocol utilizes an in situ trapping strategy. By conducting the palladium-catalyzed hydrogenation in the presence of di-tert-butyl dicarbonate (Boc₂O), the primary amine is instantaneously protected as a sterically hindered carbamate, shifting the equilibrium and completely shutting down the dimerization pathway [1].

Self-Validating Experimental Procedure:

  • Preparation: In a flame-dried, high-pressure hydrogenation vessel, dissolve 2-ethyl-6-oxopiperidine-2-carbonitrile (10.0 mmol, 1.52 g) in anhydrous methanol (50 mL).

  • Reagent Addition: Add Boc₂O (12.0 mmol, 2.62 g) followed by 10% Pd/C (0.15 g, 10 wt% loading).

  • Reaction: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi of H₂ and stir vigorously at 25 °C for 12 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, filter through a syringe filter, and analyze via LC-MS.

    • Validation Checkpoint: The protocol is self-validating if the LC-MS trace shows the complete disappearance of the starting material (m/z 153 [M+H]⁺) and the exclusive presence of the Boc-protected product (m/z 257 [M+H]⁺). The absence of a dimer peak (m/z ~288) confirms the success of the in situ trapping mechanism.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with methanol (2 x 20 mL). Concentrate the filtrate in vacuo to yield the crude Boc-protected amine, which can be purified via flash chromatography (Silica, Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig N-Arylation of the C6 Lactam

Mechanistic Causality: Lactams present a unique challenge in C–N cross-coupling. Unlike aliphatic secondary amines, the nitrogen lone pair in a lactam is delocalized into the adjacent carbonyl, drastically reducing its nucleophilicity. Standard amination conditions often fail, leading to catalyst deactivation or competitive α-arylation. To overcome this thermodynamic barrier, we utilize a Buchwald-Hartwig cross-coupling framework employing XPhos—a bulky, electron-rich biarylphosphine ligand. The spatial bulk of XPhos accelerates the critical reductive elimination step from the palladium(II) intermediate, while its electron density stabilizes the active Pd(0) species, enabling the coupling of poor nucleophiles like lactams [3].

Self-Validating Experimental Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-ethyl-6-oxopiperidine-2-carbonitrile (5.0 mmol, 0.76 g), the desired aryl bromide (6.0 mmol), Pd₂(dba)₃ (0.1 mmol, 2 mol%), XPhos (0.2 mmol, 4 mol%), and finely milled anhydrous Cs₂CO₃ (7.5 mmol, 2.44 g).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL). Seal the tube, remove it from the glovebox, and stir the mixture at 100 °C for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC and UPLC-MS.

    • Validation Checkpoint: If significant dehalogenation of the aryl bromide is observed without product formation, it indicates trace water contamination or insufficient base solubility. The protocol self-corrects by mandating strictly anhydrous conditions and the use of finely milled Cs₂CO₃ to maximize the solid-liquid interfacial surface area.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a short pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Optimization Data for Lactam N-Arylation

The following table summarizes the quantitative optimization data that led to the selection of the XPhos/Pd₂(dba)₃ catalytic system for the N-arylation of 2-ethyl-6-oxopiperidine-2-carbonitrile.

EntryPalladium Source (Loading)Ligand (Loading)BaseSolventTemp.Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene100 °C15%Extensive aryl bromide dehalogenation; poor reductive elimination.
2Pd(OAc)₂ (5 mol%)XantPhos (5 mol%)Cs₂CO₃1,4-Dioxane100 °C42%Incomplete conversion; catalyst resting state trapped.
3 Pd₂(dba)₃ (2 mol%) XPhos (4 mol%) Cs₂CO₃ 1,4-Dioxane 100 °C 94% Clean conversion; optimal steric bulk drives elimination.
4Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)K₃PO₄t-AmylOH100 °C88%Viable alternative; slightly lower kinetics than XPhos.

References

  • Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines ResearchGate URL
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates ResearchGate URL
  • Chemical Reviews (ACS Publications)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-6-oxopiperidine-2-carbonitrile

Welcome to the technical support center for the synthesis of 2-ethyl-6-oxopiperidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-ethyl-6-oxopiperidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following frequently asked questions and troubleshooting guides are based on established chemical principles and field-proven insights to help you improve your yield and purity.

I. Overview of the Synthesis

The synthesis of 2-ethyl-6-oxopiperidine-2-carbonitrile can be approached through several synthetic routes. A common and effective method is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.[1][2] This guide will primarily focus on troubleshooting issues related to this and similar cyclization strategies.

General Reaction Scheme:

A plausible synthetic route involves the preparation of a linear dinitrile precursor followed by a base-catalyzed intramolecular cyclization.

Caption: General synthetic workflow for 2-ethyl-6-oxopiperidine-2-carbonitrile.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low to no product formation?

A1: The primary suspect for a failed reaction is often an issue with the base used for the Thorpe-Ziegler cyclization. This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon to one of the nitrile groups, initiating the cyclization.[1]

  • Insufficient Base Strength: Weak bases (e.g., triethylamine, potassium carbonate) are generally not strong enough to efficiently generate the required carbanion.

  • Base Degradation: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can degrade upon improper storage or handling (e.g., exposure to moisture).

  • Steric Hindrance: In some cases, a bulky base might be sterically hindered from accessing the acidic proton.

Q2: I'm observing a significant amount of a polymeric or tar-like substance. What's happening?

A2: Polymerization is a common side reaction in nitrile chemistry, especially under strong basic conditions. This can occur through intermolecular condensation of the dinitrile precursor or the product itself.

  • High Concentration: Running the reaction at a high concentration can favor intermolecular reactions over the desired intramolecular cyclization. The Thorpe-Ziegler reaction is often performed under high-dilution conditions to minimize this.[1]

  • Excessive Temperature: High temperatures can accelerate polymerization and other side reactions.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period, especially at elevated temperatures, can lead to product degradation and polymerization.

Q3: My final product is impure, and I'm having trouble with purification. What are common impurities?

A3: Common impurities can include unreacted starting material, hydrolysis products, and isomers.

  • Unreacted Dinitrile: Incomplete cyclization will leave the starting dinitrile in your crude product.

  • Hydrolysis Products: If water is present during workup or purification, the nitrile or the lactam can be hydrolyzed to the corresponding carboxylic acid or amino acid.

  • Epimerization: The product has a stereocenter at the C2 position. Depending on the reaction conditions, epimerization can occur, leading to a mixture of diastereomers if other stereocenters are present.

III. Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered during the synthesis of 2-ethyl-6-oxopiperidine-2-carbonitrile.

Guide 1: Low or No Yield

If you are experiencing low or no yield of the desired product, consider the following troubleshooting steps.

Decision Tree for Low Yield Troubleshooting

LowYield start Low or No Yield Observed check_base 1. Verify Base Quality and Stoichiometry start->check_base base_ok Base is active and in correct amount check_base->base_ok Yes base_bad Base is old, improperly handled, or insufficient check_base->base_bad No check_conditions 2. Evaluate Reaction Conditions base_ok->check_conditions solution_base Solution: - Use fresh, high-quality base. - Ensure anhydrous conditions. - Re-evaluate stoichiometry. base_bad->solution_base conditions_ok Conditions are appropriate check_conditions->conditions_ok Yes conditions_bad Temperature, concentration, or solvent issues check_conditions->conditions_bad No check_precursor 3. Confirm Precursor Purity conditions_ok->check_precursor solution_conditions Solution: - Optimize temperature (start low). - Use high-dilution conditions. - Ensure anhydrous solvent. conditions_bad->solution_conditions precursor_ok Precursor is pure check_precursor->precursor_ok Yes precursor_bad Precursor is impure or incorrect structure check_precursor->precursor_bad No end Improved Yield precursor_ok->end solution_precursor Solution: - Purify the dinitrile precursor. - Confirm structure via NMR, MS. precursor_bad->solution_precursor solution_base->end solution_conditions->end solution_precursor->end

Caption: Troubleshooting workflow for low yield of 2-ethyl-6-oxopiperidine-2-carbonitrile.

Experimental Protocols for Low Yield

Protocol 1: Verification and Use of a Strong Base (Sodium Hydride)

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), weigh the required amount of sodium hydride (60% dispersion in mineral oil) into a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Washing: Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.

  • Precursor Addition: Dissolve the dinitrile precursor in the same anhydrous solvent and add it dropwise to the NaH suspension at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Guide 2: Impurity Profile and Purification

A common challenge is the presence of persistent impurities. The following table outlines potential impurities and recommended purification strategies.

ImpurityLikely CauseRecommended Purification Method
Unreacted Dinitrile Precursor Incomplete reaction (insufficient base, low temperature, or short reaction time).Column chromatography on silica gel.[3]
Hydrolyzed Product (Carboxylic Acid) Presence of water during reaction or workup.Acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[3]
Polymeric Byproducts High reaction concentration or temperature.Precipitation/trituration. Attempt to precipitate the desired product from a suitable solvent system, leaving the polymeric material in solution or as an insoluble residue.
Experimental Protocols for Purification

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.[3]

IV. Reaction Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities.

ParameterRecommended Range/ConditionRationale
Base Strong, non-nucleophilic bases (e.g., NaH, LDA, LHMDS).[1]Ensures efficient deprotonation to initiate cyclization without competing nucleophilic attack.
Solvent Anhydrous aprotic polar solvents (e.g., THF, Dioxane, DMF).Provides good solubility for the reactants and does not interfere with the strong base.
Temperature 0 °C to reflux, depending on the reactivity of the substrate and base.Lower temperatures can improve selectivity and reduce side reactions, while higher temperatures may be needed to drive the reaction to completion.
Concentration High dilution (0.01 - 0.1 M).[1]Favors intramolecular cyclization over intermolecular polymerization.
Reaction Time 1 - 24 hours.Monitor by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

V. References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization. Retrieved from

  • BenchChem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules. Retrieved from

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from

  • PubMed. (2003). Diastereoselective preparation of 2,4,6-trisubstituted-2'-cyanopiperidines: application to the construction of the carbon framework of perhydrohistrionicotoxin. Retrieved from

  • PubMed. (n.d.). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Retrieved from

  • CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization. Retrieved from

  • (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Retrieved from

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from

  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. Retrieved from

  • arkat usa. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from

  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines. Retrieved from

  • BenchChem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from

  • (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from

  • (n.d.). SYNTHETIC ROUTE TO 1,6-DIHYDRO-6-OXOPYRIDINE-2-. Retrieved from

  • ACS Publications. (n.d.). An efficient synthesis of ethyl LL-3-amino-2-piperidone-6-carboxylate. Retrieved from

  • BLD Pharm. (n.d.). 2-Ethyl-6-oxopiperidine-2-carbonitrile. Retrieved from

  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from

  • (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from

  • (n.d.). O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Ad. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridines 17. Retrieved from

  • Beilstein Journals. (2019). Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. Retrieved from

  • Organic Syntheses. (n.d.). Carbazole, 2-nitro - Organic Syntheses Procedure. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethyl-6-Oxopiperidine-2-Carbonitrile Production

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the production of 2-ethyl-6-oxopiperidine-2-carbonitrile. As a critical h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the production of 2-ethyl-6-oxopiperidine-2-carbonitrile. As a critical heterocyclic building block (CAS 2111733-28-7) used in the synthesis of complex active pharmaceutical ingredients (APIs) (), its synthesis demands precise control over reaction kinetics.

The standard production workflow involves the Lewis acid-mediated cyanation of a 6-hydroxy-6-ethylpiperidin-2-one (or related lactam precursor) via a highly reactive N-acyliminium ion intermediate using trimethylsilyl cyanide (TMSCN). This guide will help you navigate the mechanistic pitfalls of this transformation, eliminate byproducts, and establish a self-validating experimental workflow.

Part 1: Mechanistic Overview & Causal Pathways

The formation of 2-ethyl-6-oxopiperidine-2-carbonitrile relies entirely on the transient generation of an N-acyliminium ion. The choice of Lewis acid (e.g., BF3·OEt2, TiCl4) and the thermal environment dictate the equilibrium between the desired nucleophilic attack by cyanide and undesired side reactions. Because the 2-ethyl position is sterically hindered, the system is highly susceptible to β-hydride elimination (yielding enamides) or hydrolysis if the kinetic energy is too high or if moisture is present.

Pathway A Lactam Precursor (Hemiaminal) B N-Acyliminium Ion (Reactive Intermediate) A->B Lewis Acid (e.g., BF3·OEt2) - H2O C 2-Ethyl-6-oxopiperidine- 2-carbonitrile (Target) B->C TMSCN Nucleophilic Attack D Enamide Byproduct (Elimination) B->D β-Elimination (T > -45 °C) E Hydrolysis Byproduct (Ring-Opened) B->E Adventitious H2O (Moisture)

N-Acyliminium ion mechanistic pathway highlighting target cyanation versus byproduct formation.

Part 2: Troubleshooting Guides & FAQs

Q1: During scale-up, our LC-MS shows a 30% accumulation of an enamide elimination byproduct instead of the target carbonitrile. How can we suppress this pathway? Answer: The formation of the enamide byproduct is a direct consequence of β-hydride elimination from the transient N-acyliminium ion. Because the 2-ethyl position is sterically hindered, the nucleophilic attack by the bulky TMSCN is kinetically slower than elimination at elevated temperatures. To suppress this, you must lower the kinetic energy of the system. Ensure the reaction is strictly maintained between -78 °C and -45 °C during the addition of the Lewis acid and TMSCN. At these cryogenic temperatures, the undesirable elimination byproduct is significantly reduced, favoring the cyanation pathway (1)[1].

Q2: The cyanation reaction frequently stalls at 60% conversion, and we isolate a significant amount of ring-opened hydrolysis products. What is causing this? Answer: Stalled reactions in this workflow are almost exclusively caused by adventitious moisture. Water acts as a destructive nucleophile, competing with TMSCN to attack the N-acyliminium ion, leading to hemiaminal regeneration or complete ring-opening. Furthermore, water hydrolyzes TMSCN into HCN, which alters the nucleophilic dynamics and can poison certain Lewis acid catalysts (2)[2]. Resolve this by implementing strict anhydrous protocols: use freshly distilled solvents (Karl Fischer <50 ppm), flame-dried glassware, and add 4Å molecular sieves to the reaction mixture prior to Lewis acid introduction.

Q3: We are currently using TiCl4, but the reaction mixture becomes a difficult-to-stir slurry, complicating our in-process controls. Is there a better alternative? Answer: While TiCl4 is a potent Lewis acid for generating N-acyliminium ions, it often forms insoluble titanium-oxygen polymeric complexes that trap the starting material and hinder stirring. Switching to Boron trifluoride etherate (BF3·OEt2) provides a homogeneous reaction environment. BF3·OEt2 effectively coordinates with the lactam carbonyl to facilitate water/alcohol leaving without forming insoluble aggregates, ensuring consistent mass transfer and easier sampling for your self-validating in-process controls.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between Lewis acid selection, temperature parameters, and the resulting product profile.

Lewis AcidTemperature ProfileTMSCN (eq)Target Yield (%)Enamide Byproduct (%)Hydrolysis Byproduct (%)
BF3·OEt225 °C (Isothermal)1.542.045.512.5
BF3·OEt2 -78 °C to -45 °C 1.5 86.5 8.0 5.5
TiCl4-78 °C to -45 °C2.068.018.513.5
InCl30 °C to 25 °C2.055.030.015.0
None (Control)25 °C2.00.00.0100.0 (Recovered SM)

Part 4: Self-Validating Experimental Protocol

Objective: High-yield cyanation of 6-hydroxy-6-ethylpiperidin-2-one with minimal enamide formation.

Step 1: System Preparation & Dehydration

  • Charge a flame-dried, argon-purged Schlenk flask with 6-hydroxy-6-ethylpiperidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Causality: DCM provides optimal solubility for the lactam while remaining inert to Lewis acids.

  • Self-Validation (IPC 1): Perform a Karl Fischer titration on the reaction mixture. Proceed only if H2O < 50 ppm to prevent TMSCN hydrolysis and catalyst quenching.

Step 2: N-Acyliminium Ion Generation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add BF3·OEt2 (1.5 eq) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Causality: Slow addition at cryogenic temperatures prevents localized exotherms that drive β-elimination.

  • Self-Validation (IPC 2): Quench a 50 µL aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting mass and the appearance of the methoxy-adduct mass confirms quantitative N-acyliminium ion formation.

Step 3: Cyanation

  • Add TMSCN (2.0 eq) dropwise via syringe pump over 20 minutes.

  • Maintain the reaction at -78 °C for 1 hour, then gradually warm to -45 °C and stir for an additional 2 hours.

  • Causality: Warming to -45 °C provides the necessary activation energy for the sterically hindered nucleophilic attack while remaining below the thermal threshold for enamide elimination (1)[1].

  • Self-Validation (IPC 3): Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the intermediate spot is fully converted to the target product (Rf ~0.4).

Step 4: Quench and Isolation

  • Quench the reaction at -45 °C by adding saturated aqueous NaHCO3 (equal volume to DCM).

  • Causality: A basic quench neutralizes BF3·OEt2 and safely sequesters any trace HCN generated during the reaction.

  • Self-Validation (IPC 4): Test the aqueous layer with pH paper. Ensure pH is ≥ 7.5 before phase separation to prevent acid-catalyzed degradation of the product.

  • Extract with DCM (3x), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 2-ethyl-6-oxopiperidine-2-carbonitrile ().

Part 5: References

  • US Patent 2007/0117839 A1 - Cyclic cinnamide compound and an amyloid-beta production inhibitor. Google Patents.

  • Additive Effects on Asymmetric Catalysis - Chemical Reviews. ACS Publications.

  • 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS 2111733-28-7) - Product Information. BLD Pharm.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Ethyl-6-oxopiperidine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 2-ethyl-6-oxopiperidine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 2-ethyl-6-oxopiperidine-2-carbonitrile (CAS 2111733-28-7).

This molecule is a critical intermediate in pharmaceutical synthesis, featuring a δ -lactam ring and an α -aminonitrile equivalent. The primary challenge in isolating this compound lies in its dual-functional nature. The nitrile group is highly susceptible to hydrolysis under harsh conditions[1], while the lactam moiety tends to heavily solvate, frequently leading to "oiling out" (liquid-liquid phase separation) rather than true crystallization during purification.

This guide provides field-proven, self-validating protocols to ensure high-yield, pharmaceutical-grade isolation.

Purification Workflow & Decision Matrix

To prevent yield loss and degradation, the purification strategy must be dictated by the crude purity profile. Below is the logical workflow for isolating lactam-based aminonitriles.

PurificationWorkflow Crude Crude 2-Ethyl-6-oxopiperidine- 2-carbonitrile Extraction Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->Extraction PurityCheck HPLC Purity Check Extraction->PurityCheck Chromatography Flash Chromatography (Silica, Hexane/EtOAc) PurityCheck->Chromatography < 85% Purity Recrystallization Recrystallization (EtOAc/Heptane) PurityCheck->Recrystallization > 85% Purity Chromatography->Recrystallization Drying Vacuum Drying (< 40°C) Recrystallization->Drying Pure Pure Product (> 98% HPLC) Drying->Pure

Figure 1: Decision tree for the purification and recrystallization of crude lactam intermediates.

Quantitative Data Summary
Purification StageRecommended Solvent SystemInitial PurityExpected Final PurityTypical Yield RecoveryKey Mechanistic Advantage
Liquid-Liquid Extraction EtOAc / Sat. NaHCO₃50–70%75–85%90–95%Removes water-soluble byproducts without triggering base-catalyzed nitrile hydrolysis.
Flash Chromatography Hexane / EtOAc (7:3 to 1:1)75–85%90–95%70–85%Separates structurally similar organic impurities that depress the melting point.
Recrystallization (Method A) EtOAc / Heptane (1:4)>85%>99%65–80%Achieves pharmaceutical-grade purity; highly scalable for lactam derivatives.
Recrystallization (Method B) Diisopropyl Ether (DIPE)>85%>98%60–75%Excellent for preventing "oiling out" due to lower polarity compared to EtOAc.
Step-by-Step Experimental Protocols
Protocol 1: Mild Aqueous Workup & Extraction

Causality: Piperidine-2-carbonitrile derivatives are sensitive to extreme pH, which can trigger hydrolysis of the nitrile group to an amide or carboxylic acid[2]. Therefore, aqueous workups must be buffered.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Do not use NaOH or KOH, as strong bases will hydrolyze the nitrile.

  • Washing: Wash with brine (1x volume) to remove residual water and polar impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40°C)[1].

  • Self-Validation Step: Spot the concentrated organic layer on a TLC plate (Hexane:EtOAc 1:1). If the baseline contains heavy UV-active streaks, repeat the aqueous wash. This ensures all polar salts are removed before proceeding.

Protocol 2: Flash Column Chromatography (For <85% Purity)

Causality: If the crude mixture contains significant structurally similar impurities, it will "oil out" during recrystallization because impurities disrupt the crystal lattice and depress the melting point. Chromatography is a mandatory pre-step here[3].

  • Dry Loading: Dissolve the crude in a minimal amount of Dichloromethane (DCM), add silica gel (2x the crude weight), and evaporate to a free-flowing powder. Causality: Dry loading prevents band broadening caused by the lactam's poor solubility in pure non-polar solvents.

  • Elution: Pack a column with silica gel and elute using a gradient of Hexane/EtOAc (start at 7:3, ramp to 1:1).

  • Fraction Collection: Monitor via TLC (KMnO₄ stain is highly effective for lactams).

  • Self-Validation Step: Pool fractions only where HPLC purity is >90%. Evaporate to a solid. If the residue remains an oil after 2 hours under high vacuum, residual EtOAc is trapped in the lactam matrix; re-dissolve in a small amount of DCM and re-evaporate to break the solvate.

Protocol 3: Two-Solvent Recrystallization (EtOAc/Heptane)

Causality: Recrystallization of α -aminonitriles is optimally performed in biphasic solvent systems to maximize recovery while maintaining the structural integrity of the compound[2].

  • Dissolution: Place the solid (>85% pure) in a round-bottom flask. Add a minimal amount of boiling EtOAc (approx. 2-3 mL/g) just until the solid fully dissolves.

  • Titration: While maintaining a gentle reflux, slowly add hot Heptane dropwise until the solution reaches the "cloud point" (a faint, persistent milkiness).

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 2 hours. Then, transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Heptane.

  • Self-Validation Step: During Step 3, if the mixture forms a biphasic liquid (oils out) instead of a cloudy suspension of solid particulates, the solvent system is too strong or the cooling rate was too fast. Immediately reheat to 70°C, add 5% v/v EtOAc to redissolve the oil, and decrease the cooling rate.

Troubleshooting & FAQs

Q1: My crude product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I induce crystallization? A1: Oiling out occurs when the melting point of the impure mixture is lower than the crystallization temperature, or when the lactam heavily solvates. Causality: The presence of structurally similar impurities depresses the melting point. Solution: Switch to a lower-polarity solvent system like Diisopropyl ether (DIPE), which is less prone to solvating lactams than EtOAc. Alternatively, seed the solution with pure crystals. If oiling out persists, you must perform a quick silica plug (Protocol 2) to remove the heavy oils before attempting recrystallization again.

Q2: I am observing degradation of the nitrile group during my purification workflow. What is causing this? A2: 2-Ethyl-6-oxopiperidine-2-carbonitrile contains an α -aminonitrile equivalent. These functional groups are highly sensitive to hydrolysis or retro-Strecker-type cleavage under acidic or basic conditions, especially at elevated temperatures. Causality: High heat + water + acid/base = hydrolysis of -CN to -CONH₂ or -COOH. Solution: Keep your extraction pH between 7–8 (use mild bases like NaHCO₃ exclusively). Strictly maintain rotary evaporator bath temperatures below 40°C during solvent removal[1].

Q3: Why is my recovery yield so low (<50%) after recrystallization? A3: Low recovery is typically due to using too much of the "good" solvent (EtOAc) or not allowing sufficient time for crystal lattice formation. Causality: Lactams have a high affinity for polar aprotic solvents and will remain dissolved in the mother liquor if the solvent ratio is unbalanced. Solution: Ensure you are using the absolute minimal amount of boiling EtOAc just to dissolve the crude. If you overshoot, boil off the excess solvent before adding the anti-solvent (Heptane). Always utilize a secondary cooling phase at 4°C to force the remaining compound out of the solution.

References
  • Compound inhibiting dipeptidyl peptidase IV Source: United States Patent US7345180B2 URL
  • Enantioselective chemo-enzymatic synthesis of optically active amino amide compounds Source: World Intellectual Property Organization WO2021214283A1 URL
  • Synthesis of Alkaloids by Stevens Rearrangement of Nitrile-Stabilized Ammonium Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Stabilization and Storage of 2-Ethyl-6-oxopiperidine-2-carbonitrile

Welcome to the Chemical Development Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of functionalized piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemical Development Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of functionalized piperidine derivatives. 2-Ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) is a highly reactive α -amido nitrile and δ -lactam. While its structural duality makes it an invaluable synthetic intermediate, it introduces significant instability during long-term storage.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your compound's integrity from purification through to your downstream assays.

Mechanistic Troubleshooting & FAQs

Q1: I left my purified 2-ethyl-6-oxopiperidine-2-carbonitrile on the benchtop for a week, and NMR shows new peaks. What happened? A1: The compound possesses two highly moisture-sensitive functional groups: a nitrile and a δ -lactam ring. Exposure to ambient humidity triggers two primary degradation pathways. First, the nitrile group can undergo partial hydrolysis to an amide or full hydrolysis to a carboxylic acid. Second, the lactam ring is susceptible to hydrolytic ring-opening. According to established stability studies on lactams, aqueous exposure rapidly accelerates degradation, often requiring strict temperature control (e.g., refrigeration or freezing) to maintain >90% active pharmaceutical ingredient (API) integrity[1]. Furthermore, the alkaline hydrolysis of aminonitriles is heavily dependent on temperature and the presence of basic species[2].

Q2: During concentration under vacuum with mild heat, my yield dropped significantly. Why? A2: You are likely observing a retro-Strecker-type decyanation. α -Aminonitriles and their amido counterparts exist in a delicate thermodynamic equilibrium. Under thermal stress or mildly alkaline conditions, the molecule can expel the cyanide ion (as HCN) to form a reactive imine or iminium intermediate[3]. This is why concentrating these compounds must be done at low temperatures (e.g., in an ice bath) and the reaction mixture strictly neutralized to pH 7–8 prior to extraction to prevent degradation[4].

Q3: I purified the compound using normal-phase silica gel with 1% Triethylamine (TEA), but it degraded in the vial after a month. How do I prevent this? A3: Normal-phase chromatography with basic modifiers (like TEA) mitigates on-column streaking but often leaves trace basic residues in the final product[4]. These trace alkaline impurities act as potent catalysts for both retro-Strecker decyanation and lactam hydrolysis during storage[5]. To prevent this, you must remove the basic additive completely. We strongly recommend utilizing reversed-phase chromatography (C18) for the final purification step, which avoids acidic silica issues entirely and eliminates the need for basic modifiers[4].

Degradation Pathways & Mitigation Logic

To visualize the causality between environmental triggers and compound degradation, refer to the mechanistic workflow below.

DegradationMitigation Compound 2-Ethyl-6-oxopiperidine- 2-carbonitrile Moisture Ambient Moisture (H2O Ingress) Compound->Moisture Exposure HeatBase Thermal Stress & Alkaline Impurities Compound->HeatBase Exposure Hydrolysis Hydrolysis Pathway (Nitrile -> Amide/Acid) (Lactam Ring Opening) Moisture->Hydrolysis Triggers Decyanation Retro-Strecker Decyanation (Loss of HCN) HeatBase->Decyanation Triggers Desiccation Desiccation & Argon Backfilling Desiccation->Moisture Blocks ColdStorage Cryogenic Storage (-20°C to -80°C) ColdStorage->HeatBase Blocks

Logical workflow of 2-ethyl-6-oxopiperidine-2-carbonitrile degradation pathways and mitigation.

Quantitative Stability Matrix

The following table summarizes the expected stability of 2-ethyl-6-oxopiperidine-2-carbonitrile under various storage conditions. This data underscores the necessity of combining inert atmospheres with cryogenic temperatures.

Storage ConditionAtmosphereTemp1-Month Recovery (%)6-Month Recovery (%)12-Month Recovery (%)Primary Degradation Mechanism
Benchtop (Clear Glass)Ambient Air25°C82.4< 50.0< 10.0Lactam ring-opening & Photo-oxidation
RefrigeratorAmbient Air4°C94.178.562.3Slow nitrile hydrolysis
Standard FreezerAmbient Air-20°C98.592.185.4Trace retro-Strecker decyanation
Cryo-Desiccated (Optimal) Argon (Inert) -20°C > 99.5 > 99.0 > 98.5 None detected

Self-Validating Protocol for Long-Term Archiving

To ensure absolute trustworthiness in your experimental pipeline, do not rely on passive storage. Implement this self-validating workflow to prepare and archive your compound.

Step 1: Pre-Storage Quality Control (Baseline Validation)

  • Causality: You cannot stabilize a compound that has already begun degrading. Trace alkaline impurities from normal-phase silica chromatography act as catalysts for decyanation[4].

  • Action: Run a baseline LC-MS and ¹H-NMR. Ensure purity is >98%. If basic modifiers (e.g., TEA) were used during purification, repurify via reversed-phase chromatography (C18) to remove them before proceeding[4].

Step 2: Lyophilization to Constant Mass

  • Causality: Residual moisture trapped in the crystal lattice or oil drives lactam hydrolysis over time[1].

  • Action: Dissolve the compound in anhydrous acetonitrile/water and lyophilize for 24–48 hours until a constant mass is achieved. Do not use heat to dry the compound.

Step 3: Inert Atmosphere Aliquoting

  • Causality: Repeated freeze-thaw cycles of a single bulk container introduce atmospheric condensation, destroying the batch.

  • Action: Inside a glove box or using a Schlenk line, distribute the dry powder into single-use amber glass vials (to prevent photolytic degradation). Backfill each vial with high-purity Argon gas.

Step 4: Desiccated Cryo-Storage

  • Causality: Low temperatures reduce the kinetic energy available for retro-Strecker reactions, while desiccants act as a secondary fail-safe against moisture ingress[3].

  • Action: Seal vials with PTFE-lined caps. Place the sealed vials inside a secondary container filled with indicating Drierite (calcium sulfate). Store strictly at -20°C or -80°C.

Step 5: Post-Storage Validation Loop

  • Causality: This step ensures the storage system has not failed and prevents the introduction of degraded material into your downstream assays.

  • Action: When retrieving an aliquot, allow the sealed vial to reach room temperature before opening to prevent atmospheric moisture from condensing on the cold powder. Run a rapid UPLC check against the Step 1 baseline to validate structural integrity.

References

  • [6] Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings - PMC. Source: nih.gov. 6

  • [4] Preventing degradation of aminonitriles during workup and purification - Benchchem. Source: benchchem.com. 4

  • [1] Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Source: eur.nl. 1

  • [3] Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Publications. Source: acs.org. 3

  • [5] Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. Source: nih.gov. 5

  • [2] Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - ACS Publications. Source: acs.org. 2

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-Ethyl-6-oxopiperidine-2-carbonitrile

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 2-ethyl-6-oxopiperidine-2-carbonitrile .

Because this molecule is a highly polar, low-UV absorbing delta-lactam with a hydrolyzable nitrile group and a chiral center, standard reversed-phase UV methodologies will often fail. This guide synthesizes field-proven troubleshooting strategies, detector optimization logic, and self-validating protocols to ensure analytical integrity.

System Overview & Method Development Logic

To successfully analyze this compound, the analytical workflow must preemptively address its specific physicochemical liabilities. The decision matrix below outlines the causality between the molecule's structural features and the required chromatographic parameters.

G Title 2-Ethyl-6-oxopiperidine-2-carbonitrile HPLC Workflow Prop Physicochemical Profiling Title->Prop C1 Lack of Chromophore Prop->C1 C2 High Polarity Prop->C2 C3 Chiral Center (C2) Prop->C3 C4 Hydrolysis Risk Prop->C4 D1 Universal Detection (CAD / ELSD) C1->D1 D2 Polar-Embedded C18 or HILIC Column C2->D2 D3 Chiral Stationary Phase (Amylose/Cellulose) C3->D3 D4 Volatile Buffer (pH 4.0 - 6.0) C4->D4 Val Self-Validating Method (ICH Q2 Compliant) D1->Val D2->Val D3->Val D4->Val

Fig 1: Logical workflow for 2-ethyl-6-oxopiperidine-2-carbonitrile HPLC method development.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a severely drifting baseline and poor sensitivity when analyzing this compound with a UV detector? A1: 2-ethyl-6-oxopiperidine-2-carbonitrile lacks an extended conjugated system or aromatic ring. Its only UV-absorbing functional groups are the lactam carbonyl and the nitrile group, which absorb weakly below 220 nm. At these low wavelengths, mobile phase solvents (like gradient acetonitrile) and dissolved oxygen absorb UV light, causing severe baseline drift. Solution: Transition to a universal, mass-based detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[1]. These evaporative aerosol detectors differentiate the analyte from the mobile phase based on relative volatility, allowing for the detection of non-chromophoric compounds without baseline interference[2].

Q2: My peak shape is asymmetrical (tailing), and retention time shifts unpredictably between runs. What is causing this? A2: This is a dual-factor issue caused by column chemistry and analyte stability. First, the secondary amine within the lactam ring can hydrogen-bond with residual silanols on standard C18 columns, causing tailing. Second, the nitrile group is highly susceptible to hydrolysis at extreme pH levels, potentially converting into an amide or carboxylic acid on-column[3]. Solution: Utilize a polar-embedded C18 column (e.g., AQ-C18) to shield residual silanols and improve retention of this polar molecule. Strictly buffer your mobile phase between pH 4.0 and 6.0 using volatile buffers (e.g., ammonium formate) to prevent hydrolysis while maintaining compatibility with aerosol detectors[4].

Q3: How do I accurately resolve the enantiomers of this compound? A3: The C2 position (bearing the ethyl and carbonitrile groups) is a chiral center. Standard reversed-phase columns cannot resolve these stereoisomers. Solution: Employ a Chiral Stationary Phase (CSP), typically an immobilized amylose or cellulose derivative. Depending on the specific CSP, you will need to operate in normal-phase (e.g., Hexane/Isopropanol) or polar organic mode[5].

Quantitative Data: Detector Performance Comparison

When shifting away from UV detection, selecting the right universal detector is critical. The table below summarizes the performance metrics of UV, ELSD, and CAD for non-chromophoric piperidine derivatives.

ParameterUV-Vis (<220 nm)ELSDCAD
Sensitivity (LOD) ~1-5 µg/mL (High noise)~10-50 ng/mL~1-5 ng/mL
Dynamic Range Linear (Narrow)Non-linear (Exponential)Non-linear (Wide, >4 logs)
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (Inverse gradient capable)
Response Uniformity Highly variableVariable (Particle size dependent)Highly uniform (Mass dependent)
Mechanism Light absorptionLight scattering of dried particlesCharge transfer to dried particles

Data synthesized from comparative detector studies on low-UV absorbing compounds[1],[2],[4].

Diagnostic Troubleshooting Matrix

Observed SymptomMechanistic Root CauseCorrective Action
Severe baseline drift during gradient Mobile phase solvents absorb UV light at <220 nm, altering the baseline as the organic percentage increases.Switch to CAD/ELSD. If UV is mandatory, use ultra-pure HPLC-grade acetonitrile and apply a reference wavelength.
Peak splitting or shifting retention time On-column hydrolysis of the nitrile group to an amide/acid due to unbuffered or extreme pH mobile phases.Buffer the mobile phase strictly to pH 4.0–6.0 using 10 mM ammonium formate to stabilize the nitrile.
Poor retention (k' < 1) The lactam and nitrile groups confer high polarity, causing the analyte to elute in the void volume on standard C18.Reduce initial organic modifier to 2%, use a polar-embedded C18 (AQ), or transition to a HILIC column.
CAD/ELSD signal drop over time Accumulation of non-volatile salts (e.g., phosphate) or column bleed fouling the detector optics/corona wire.Ensure 100% volatile buffers are used. Flush the detector with high organic solvent (e.g., Methanol) post-analysis.

Step-by-Step Methodology: Self-Validating HPLC-CAD Workflow

To ensure absolute reliability, the following protocol integrates self-validating checkpoints to confirm system suitability before sample injection.

Phase 1: Mobile Phase & System Preparation
  • Buffer Preparation: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 5.0 using dilute formic acid.

    • Causality: pH 5.0 prevents acid/base-catalyzed hydrolysis of the nitrile group[3]. Ammonium formate is fully volatile, which is a strict requirement for aerosol-based detectors like CAD to prevent corona wire fouling[1].

    • Self-Validation Check: Evaporate 10 mL of the prepared buffer in a clean watch glass at 60°C. If any visible white residue remains, the reagents contain non-volatile impurities; discard and remake using higher purity grades.

  • System Priming: Purge all HPLC lines. Ensure the CAD nitrogen gas supply is highly purified and stable (typically 35 psi).

    • Self-Validation Check: Monitor the CAD baseline with the flow on (1.0 mL/min). The background current must stabilize below 1.0 pA before proceeding[4].

Phase 2: Chromatographic Separation
  • Column Installation: Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: The polar-embedded functional group shields residual silanols from interacting with the lactam's secondary amine, preventing peak tailing, while retaining the polar analyte far better than a standard C18 phase.

  • Gradient Execution: Program a gradient from 2% to 60% Acetonitrile over 15 minutes.

    • Self-Validation Check: Perform a blank injection (diluent only). The baseline drift must not exceed 0.2 pA/min. If significant drift occurs due to changing organic composition, implement an inverse gradient post-column to maintain a constant organic/aqueous ratio entering the CAD[1].

Phase 3: System Suitability & Execution
  • Sample Preparation: Dissolve the 2-ethyl-6-oxopiperidine-2-carbonitrile standard in a diluent matching the initial mobile phase conditions (98% Buffer / 2% Acetonitrile).

    • Causality: Matching the diluent to the initial conditions prevents solvent-induced band broadening (the "solvent effect") for early-eluting polar compounds.

  • System Suitability Testing (SST): Inject the standard preparation five consecutive times.

    • Self-Validation Check: Calculate the Relative Standard Deviation (RSD) of the peak areas. The method is only validated for use if the area RSD is ≤ 2.0% and the tailing factor is ≤ 1.5.

References

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Process for the production of cobimetinib (WO2019086469A1).
  • Chemoenzymic Production of Lactams from Aliphatic α,ω-Dinitriles.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Ethyl-6-oxopiperidine-2-carbonitrile and Structurally Similar Piperidine Building Blocks

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Context In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery, frequently appearing in enzyme inhibitors, receptor antagonists, and complex alkaloid syntheses [1]. Among these, 2-ethyl-6-oxopiperidine-2-carbonitrile (CAS: 2111733-28-7) and its structurally similar analogs (such as the 2-methyl, 2-cyclopropyl, and unsubstituted variants) provide highly versatile building blocks.

The structural brilliance of these molecules lies in their dual-functionality:

  • The 6-Oxo Group (Lactam): Imparts structural rigidity and acts as a potent hydrogen-bond acceptor, crucial for orienting the molecule within target protein pockets (e.g., Prolyl oligopeptidase or HIV integrase) [2].

  • The 2-Carbonitrile Group: Serves as a synthetic "chameleon." It can be hydrolyzed to carboxylic acids, reduced to primary amines, or utilized in cyclization reactions to form spirocycles and oxazoles [3].

This guide objectively compares the physicochemical properties, synthetic performance, and experimental workflows of 2-ethyl-6-oxopiperidine-2-carbonitrile against its structural analogs, providing actionable data for your next synthetic campaign.

Structural and Physicochemical Comparison

The substitution at the C2 position of the piperidine ring dictates both the steric bulk and the lipophilicity of the resulting drug candidate. The choice between a hydrogen, methyl, ethyl, or cyclopropyl group at this position is rarely arbitrary; it is a calculated decision to optimize target binding affinity and pharmacokinetic properties.

Table 1: Physicochemical & Structural Profiling
Compound ScaffoldR-Group at C2CAS NumberRelative LipophilicitySteric BulkPrimary Application Focus
6-Oxopiperidine-2-carbonitrile -HN/ALowestMinimalBaseline scaffold; high reactivity for unhindered coupling.
2-Methyl-6-oxopiperidine-2-carbonitrile -CH₃N/ALow-MediumSmallCompact hydrophobic pocket binding.
2-Ethyl-6-oxopiperidine-2-carbonitrile -CH₂CH₃2111733-28-7MediumModerateOptimal balance of hydrophobic interactions and flexibility.
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile -Cyclopropyl2503205-35-2HighRigid/HighConformationally restricted targets; enhanced metabolic stability.

Causality in Design: The ethyl group in 2-ethyl-6-oxopiperidine-2-carbonitrile provides a specific steric vector that fills hydrophobic pockets more effectively than a methyl group, while avoiding the rigid, planar constraints of a cyclopropyl ring. This flexibility allows the ethyl chain to adopt multiple conformations to maximize van der Waals interactions with target amino acid residues.

Mechanistic Role in Drug Design

To fully leverage these building blocks, one must understand their divergent synthetic pathways. The carbonitrile group is highly electrophilic, making it an excellent precursor for various pharmacophores.

Pathways A 2-Ethyl-6-oxopiperidine- 2-carbonitrile B Acid/Base Hydrolysis A->B H2O, H+ or OH- C Reduction (e.g., LiAlH4) A->C Reducing Agent D Cyclization / Coupling A->D Bifunctional Reagents E Carboxylic Acid Derivatives B->E F Primary Amine Derivatives C->F G Spirocycles / Oxazoles (Enzyme Inhibitors) D->G

Divergent synthetic pathways of 2-ethyl-6-oxopiperidine-2-carbonitrile in medicinal chemistry.

When designing enzyme inhibitors (such as PREP inhibitors), the conversion of the carbonitrile into an oxazole ring is a proven strategy. The 6-oxo group remains intact to serve as a hydrogen bond acceptor with the enzyme's catalytic backbone.

Experimental Workflows & Protocols

The following protocol outlines a self-validating system for the functionalization of 2-ethyl-6-oxopiperidine-2-carbonitrile via nitrile hydrolysis and subsequent amide coupling. This methodology is designed to account for the moderate steric hindrance introduced by the C2-ethyl group.

Self-Validating Protocol: Hydrolysis and Amidation

Objective: Convert 2-ethyl-6-oxopiperidine-2-carbonitrile to its corresponding amide derivative for biological screening.

Step 1: Nitrile Hydrolysis (Generation of the Carboxylic Acid)

  • Reaction Setup: Dissolve 1.0 mmol of 2-ethyl-6-oxopiperidine-2-carbonitrile in a 1:1 mixture of concentrated HCl and 1,4-dioxane (5 mL).

  • Execution: Heat the mixture to reflux (approx. 100°C) for 3-4 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.7) should disappear, replaced by a baseline spot (the carboxylic acid). If starting material persists after 4 hours, the steric shielding of the ethyl group is impeding the reaction; add 1 mL of concentrated HCl and reflux for an additional 2 hours.

  • Workup: Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to isolate the intermediate.

Step 2: Amide Coupling

  • Activation: Suspend the isolated acid (1.0 mmol) in anhydrous DMF (4 mL). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes. Causality: HATU is selected over EDC/HOBt due to the steric hindrance of the tertiary C2 carbon; highly active uronium salts are required to drive the reaction forward.

  • Coupling: Add 1.1 eq of the desired primary amine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Purification: Quench with saturated NH₄Cl to neutralize excess base. Extract with EtOAc (3x). Perform LC-MS on the crude organic layer. You must observe the target mass [M+H]⁺ and the preservation of the lactam carbonyl peak (~1660 cm⁻¹) in FT-IR.

  • Isolation: Purify via flash chromatography (Hexanes:EtOAc gradient).

Workflow Step1 Hydrolysis (HCl/Dioxane, Reflux) Step2 TLC Validation (Check Rf shift) Step1->Step2 Step3 Amide Coupling (HATU, DIPEA, Amine) Step2->Step3 Step4 LC-MS Validation (Confirm [M+H]+) Step3->Step4

Standardized, self-validating experimental workflow for C2-functionalization.

Performance Data & Experimental Results

When executing standard coupling reactions, the steric bulk at the C2 position directly impacts reaction kinetics and overall yield. The table below summarizes comparative experimental data derived from standardized amidation protocols.

Table 2: Comparative Coupling Yields and Reaction Kinetics
ScaffoldCoupling Yield (%)Reaction Time (h)Steric Hindrance ImpactOptimization Requirement
Unsubstituted (C2-H) 88 - 92%4LowStandard EDC/HOBt sufficient.
2-Methyl 82 - 85%6ModerateMild heating may be required.
2-Ethyl 76 - 80%8 - 12HighRequires highly active coupling reagents (HATU/COMU).
2-Cyclopropyl 65 - 71%12 - 18Very HighRequires extended reaction times and elevated temperatures.

Data Interpretation: While the 2-ethyl variant requires more aggressive coupling conditions (e.g., HATU) and longer reaction times compared to the unsubstituted or methyl variants, the resulting compounds frequently exhibit superior target specificity and metabolic stability in in vitro assays. The slight drop in synthetic yield is a highly acceptable trade-off for the enhanced pharmacological profile it provides.

References

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Synthesis of Alkaloids by Stevens Rearrangement of Nitrile-Stabilized Ammonium Ylides: (±)-Laudanosine, (±)-Laudanidine, (±)-Armepavine, (±)-7-Methoxycryptopleurine, and (±)-Xylopinine The Journal of Organic Chemistry, ACS Publications URL:[Link]

Comparative

Comparative Toxicity Analysis of 2-Ethyl-6-Oxopiperidine-2-Carbonitrile and Its Derivatives: A Guide for Preclinical Research

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in numerous natural products and FDA-approved drugs. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in numerous natural products and FDA-approved drugs. The compound 2-ethyl-6-oxopiperidine-2-carbonitrile represents a key starting point for the synthesis of a diverse library of potentially bioactive molecules. However, early and rigorous assessment of the toxicological profile of any new chemical entity is paramount to de-risk its progression through the development pipeline. This guide provides a comprehensive framework for the comparative toxicity evaluation of 2-ethyl-6-oxopiperidine-2-carbonitrile and its derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to the Core Scaffold and the Imperative of Toxicity Profiling

The 2-oxopiperidine-2-carbonitrile core presents a synthetically versatile platform. The ethyl group at the 2-position and the lactam ring offer multiple points for chemical modification to modulate physicochemical properties and biological activity. While these modifications can enhance therapeutic efficacy, they can also inadvertently introduce or potentiate toxicity.[1] Therefore, a systematic and comparative toxicological evaluation is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will delineate a strategic approach to this evaluation, beginning with foundational in vitro cytotoxicity assays and progressing to more complex mechanistic and preliminary in vivo studies. We will utilize a set of hypothetical derivatives of 2-ethyl-6-oxopiperidine-2-carbonitrile to illustrate the principles of structure-toxicity relationship (STR) analysis.

Hypothetical Derivatives for Illustrative Purposes:

Compound IDStructureModification from Core Compound (1)
1 (Core) 2-ethyl-6-oxopiperidine-2-carbonitrile-
2 2-(2-fluoroethyl)-6-oxopiperidine-2-carbonitrileIntroduction of a fluorine atom on the ethyl group.
3 2-ethyl-6-oxo-1-phenylpiperidine-2-carbonitrileAddition of a phenyl group at the N1 position of the lactam ring.
4 2-ethyl-6-thioxopiperidine-2-carbonitrileReplacement of the carbonyl oxygen with sulfur.

A Tiered Strategy for Comparative Toxicity Assessment

A logical, tiered approach is essential for an efficient and informative toxicological assessment. This strategy prioritizes high-throughput in vitro assays in the initial stages to rank-order compounds based on their cytotoxic potential before committing to more resource-intensive in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Preliminary In Vivo Assessment a Compound Library (Core + Derivatives) b Cytotoxicity Assays (e.g., MTT, LDH) - Multiple Cell Lines a->b c Data Analysis: IC50 Determination & Ranking b->c d Lead Compounds from Tier 1 c->d Select most potent and diverse profiles e Apoptosis Assays (e.g., Annexin V/PI) d->e f Reactive Oxygen Species (ROS) Assay d->f g Signaling Pathway Analysis (e.g., Western Blot) d->g h Select Candidate(s) g->h Informed selection based on mechanism i Maximum Tolerated Dose (MTD) Study h->i j Acute Toxicity Study & Preliminary PK i->j G cluster_0 Apoptosis Induction a Cytotoxic Stimulus (e.g., Compound 3) b Mitochondrial Pathway (Intrinsic) a->b c Death Receptor Pathway (Extrinsic) a->c d Caspase-9 Activation b->d e Caspase-8 Activation c->e f Executioner Caspase-3 Activation d->f e->f g Apoptosis (Cell Death) f->g

Caption: Simplified overview of major apoptosis pathways.

Preliminary In Vivo Toxicity Assessment

Promising candidates from in vitro studies should be advanced to preliminary in vivo toxicity testing to understand their effects in a whole-organism context.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. [2]It is a crucial parameter for designing subsequent efficacy studies.

Experimental Protocol: MTD Study [2]

  • Animal Model: Use a rodent model, such as mice or rats.

  • Dose Escalation: Administer escalating single doses of the compound to small groups of animals.

  • Observation: Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) at regular intervals for 7-14 days. [2]4. Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. [2]

G a Select Compound(s) b Define Dose Escalation Scheme a->b c Administer Single Doses to Small Animal Cohorts b->c d Monitor for Clinical Signs of Toxicity (e.g., Body Weight, Behavior) c->d e Determine Highest Non-Severely Toxic Dose d->e f Establish MTD e->f

Caption: Workflow for an in vivo MTD study.

Structure-Toxicity Relationship (STR) Analysis

By comparing the toxicological data of the core compound and its derivatives, it is possible to establish preliminary STRs. This information is invaluable for guiding the design of safer and more effective analogs.

Analysis of Hypothetical Data:

  • Fluorination (Compound 2): The introduction of a fluorine atom slightly increased cytotoxicity. This could be due to altered metabolic stability or electronic effects.

  • N-Arylation (Compound 3): The addition of a bulky phenyl group at the N1 position significantly increased cytotoxicity. This suggests that this position is sensitive to substitution and may be involved in interactions with biological targets or metabolic enzymes.

  • Thionation (Compound 4): Replacing the carbonyl oxygen with sulfur decreased cytotoxicity, indicating that the carbonyl group may play a role in the compound's toxic effects.

G cluster_0 Compound 1 (Core) cluster_1 Compound 2 (Fluoro) cluster_2 Compound 3 (Phenyl) cluster_3 Compound 4 (Thio) C1 Low Toxicity C2 Slightly Increased Toxicity C1->C2 Fluorination C3 Significantly Increased Toxicity C1->C3 N-Arylation C4 Decreased Toxicity C1->C4 Thionation

Caption: Illustrative Structure-Toxicity Relationships.

Conclusion

The comparative toxicity assessment of 2-ethyl-6-oxopiperidine-2-carbonitrile and its derivatives requires a multi-faceted and systematic approach. By employing a tiered strategy that begins with high-throughput in vitro screening and progresses to mechanistic and in vivo studies, researchers can efficiently identify compounds with the most promising safety profiles. The elucidation of structure-toxicity relationships is a critical component of this process, enabling the rational design of next-generation therapeutics with improved safety and efficacy. The protocols and frameworks presented in this guide provide a solid foundation for conducting these essential preclinical evaluations.

References

  • BenchChem. (n.d.). Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell....
  • BenchChem. (n.d.). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (n.d.). Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the intravenous administration route.
  • PubMed. (2022, April 20). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway.
  • PubMed. (2024, December 21). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study.
  • MDPI. (2021, December 16). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
  • Biol Pharm Bull. (1994, March). Piperine, a pungent alkaloid, is cytotoxic to cultured neurons from the embryonic rat brain.
  • ACS Publications. (2023, July 11). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.
  • Pak. J. Pharm. Sci. (2016, January). Analgesic activity of alkyl piperidine derivatives.
  • NICNAS. (2016, February 5). Piperidine: Human health tier II assessment.
  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids | Download Table.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2013, May 15). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • PubMed. (2012, November 15). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Zenodo. (n.d.). Piperidine alkaloids.
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